Ethyl 5-(2-tert-butoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-(2-tert-butoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family. This compound is characterized by its unique structure, which includes a benzofuran core, a phenyl group, and an ethyl ester functional group. It is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-tert-butoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, using a phenyl acyl chloride and a Lewis acid catalyst.
Esterification: The ethyl ester functional group is introduced through an esterification reaction, typically using ethanol and an acid catalyst.
Addition of the tert-Butoxy Group: The tert-butoxy group is added through a nucleophilic substitution reaction, using tert-butyl alcohol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-tert-butoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Ethyl 5-(2-tert-butoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-tert-butoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Ethyl 5-(2-tert-butoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate: Similar structure but with a methyl group instead of a phenyl group.
Ethyl 5-(2-tert-butoxy-2-oxoethoxy)-2,2-difluoropentanoate: Contains a difluoropentanoate group instead of a benzofuran core.
Ethyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate: Contains a bromine atom and a methyl group.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological applications.
Properties
IUPAC Name |
ethyl 5-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-5-26-22(25)20-17-13-16(27-14-19(24)29-23(2,3)4)11-12-18(17)28-21(20)15-9-7-6-8-10-15/h6-13H,5,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEYYLLEYHMYBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)OC(C)(C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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